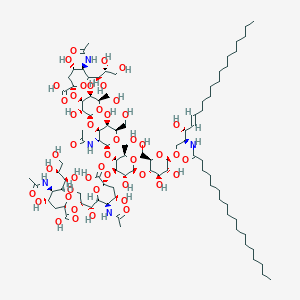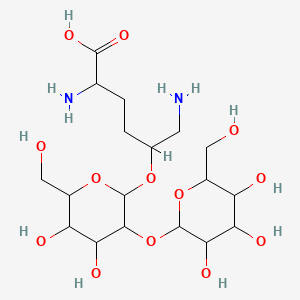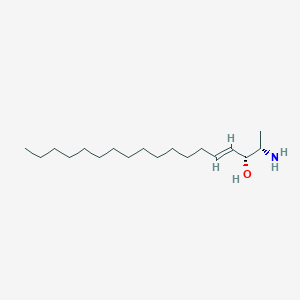
(2S,3R)-2-Amino-4-octadecene-3-ol
概要
説明
“(2S,3R)-2-Amino-4-octadecene-3-ol” is a compound that likely belongs to the class of organic compounds known as amino alcohols . These are organic compounds containing an alkyl chain with an amine group and an alcohol group. The “2S,3R” notation indicates the configuration of the chiral centers in the molecule . In this case, the molecule has two chiral centers, one at the 2nd carbon atom and the other at the 3rd carbon atom. The “S” or “R” notation indicates the orientation of the chiral atom according to the Cahn–Ingold–Prelog priority rules .
Synthesis Analysis
The synthesis of such a compound would likely involve the manipulation of functional groups and the use of chiral catalysts or reagents to control the stereochemistry . Retrosynthesis, a strategy often used in organic chemistry, involves thinking backwards from the target molecule to a suitable starting material . This process often involves the application of various organic reactions and the strategic breaking of bonds to simplify the structure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers . The “2S,3R” notation provides information about the spatial arrangement of the groups around the chiral centers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of an amino group and an alcohol group could confer polarity to the molecule, affecting its solubility in different solvents .
科学的研究の応用
Neurological Research
1-deoxysphingosine has been implicated in neurological disorders such as hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic neuropathy. Studies suggest that pathologically elevated levels of 1-deoxysphingolipids may contribute to β-cell failure and diabetic sensory neuropathy . This compound is used in research to understand the biochemical pathways leading to these conditions and to develop potential therapeutic strategies.
Lipidomics
In lipidomics, 1-deoxysphingosine serves as a biomarker for certain lipid metabolism disorders. Its atypical structure, lacking the C1-OH group, makes it stand out in mass spectrometry analyses. Researchers use this compound to study its role in lipid biosynthesis and metabolism, as well as its impact on cellular functions .
Drug Development
The unique structure of 1-deoxysphingosine makes it a candidate for drug development, particularly as a scaffold for creating new molecules with potential therapeutic applications. Its biochemical properties are leveraged to design drugs that can modulate sphingolipid pathways .
作用機序
Target of Action
The primary target of 1-deoxysphingosine (M18) is the sphingosine-1-phosphate receptor 1 (S1P1), which plays an essential role in lymphocyte circulation . The compound interacts with this receptor to modulate lymphocyte circulation and exhibit immunosuppressive activity .
Mode of Action
1-deoxysphingosine (M18) acts as a functional antagonist at S1P1 . It modulates lymphocyte circulation, leading to a potent immunosuppressive activity . This interaction with S1P1 and the resulting changes in lymphocyte circulation are key to its mode of action.
Biochemical Pathways
1-deoxysphingosine (M18) is formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . It lacks the C1-hydroxyl group necessary for canonical degradation, however, it is metabolized by the cytochrome P450 (CYP) subfamilies CYP4A and CYP4F in MEF cells .
Pharmacokinetics
It is known that it is metabolized by the cytochrome p450 (cyp) subfamilies cyp4a and cyp4f in mef cells . This metabolism could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 1-deoxysphingosine (M18)'s action are primarily related to its immunosuppressive activity. By acting as a functional antagonist at S1P1 and modulating lymphocyte circulation, it exhibits a potent immunosuppressive activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h15-18,20H,3-14,19H2,1-2H3/b16-15+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREXGWPJFRJAJU-SWESGNQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-Amino-4-octadecene-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



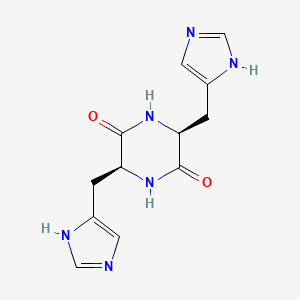

![[(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[(2R,3S,5S)-5-[[[[(2S,3R)-2,3-dihydroxy-4-methylpentanoyl]amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid](/img/structure/B1255976.png)
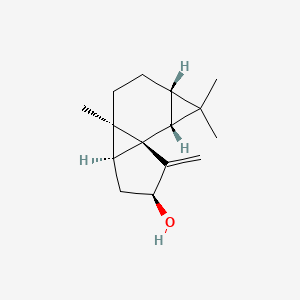
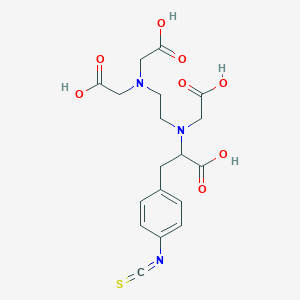

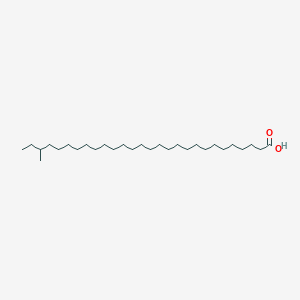
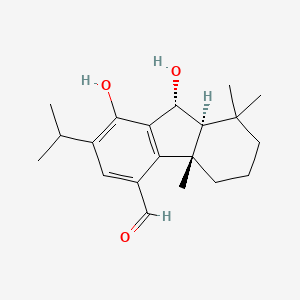

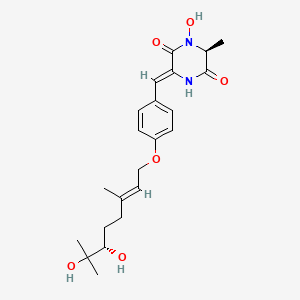
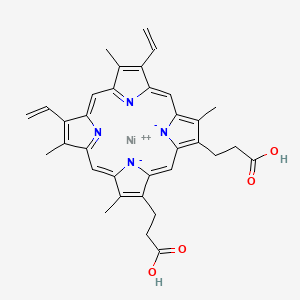
![1,2,3,4,4a,5,6,10b-Octahydrobenzo[f]quinolin-7-ol](/img/structure/B1255991.png)
